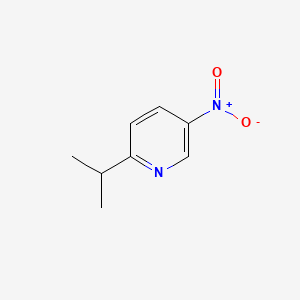

2-Isopropyl-5-nitropyridine

Description

BenchChem offers high-quality 2-Isopropyl-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropyl-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-nitro-2-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(2)8-4-3-7(5-9-8)10(11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGFJXPCQGXISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60667476 | |

| Record name | 5-Nitro-2-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60667476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131941-21-4 | |

| Record name | 5-Nitro-2-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60667476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2-Isopropyl-5-nitropyridine

An in--depth technical guide on the synthesis and characterization of 2-Isopropyl-5-nitropyridine, tailored for researchers, scientists, and drug development professionals. This document outlines a potential synthetic pathway and expected analytical data for this compound.

Introduction

2-Isopropyl-5-nitropyridine is a substituted pyridine derivative with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The strategic placement of an isopropyl group at the 2-position and a nitro group at the 5-position of the pyridine ring creates a unique electronic and steric profile. The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic aromatic substitution, while the isopropyl group can influence the regioselectivity of reactions and the biological activity of resulting compounds. This guide details a practical synthetic approach and the expected characterization of this compound.

Synthesis of 2-Isopropyl-5-nitropyridine

The synthesis of 2-isopropyl-5-nitropyridine can be effectively achieved through the direct nitration of 2-isopropylpyridine. While the pyridine ring is generally less reactive towards electrophilic aromatic substitution compared to benzene, the reaction can be facilitated under forcing conditions using a mixed acid nitrating agent. The isopropyl group, being an ortho, para-director, guides the incoming nitro group to the 5-position, which is para to the nitrogen and meta to the isopropyl group, a common outcome in the nitration of substituted pyridines.

Reaction Scheme:

A plausible synthetic route involves the direct nitration of 2-isopropylpyridine using a mixture of fuming nitric acid and concentrated sulfuric acid.

Experimental Protocols

3.1. Synthesis of 2-Isopropyl-5-nitropyridine

Materials:

-

2-Isopropylpyridine

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

A three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a thermometer, is charged with 10 mL of concentrated sulfuric acid and cooled to 0°C in an ice bath.

-

With continuous stirring, 5.0 g of 2-isopropylpyridine is added slowly to the cooled sulfuric acid, maintaining the temperature below 10°C.

-

The nitrating mixture is prepared by cautiously adding 3.0 mL of fuming nitric acid to 7.0 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

The prepared nitrating mixture is added dropwise to the 2-isopropylpyridine solution over 30 minutes, ensuring the reaction temperature is kept below 10°C.

-

Following the complete addition, the reaction mixture is allowed to warm to room temperature and then heated to 60°C for a duration of 2 hours.

-

After cooling to room temperature, the reaction mixture is carefully poured onto 50 g of crushed ice with vigorous stirring.

-

The resulting acidic solution is neutralized by the gradual addition of a saturated aqueous solution of sodium bicarbonate until a pH of 7-8 is achieved.

-

The product is extracted from the aqueous layer using dichloromethane (3 x 20 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude 2-isopropyl-5-nitropyridine is then purified using column chromatography on silica gel, with a hexane-ethyl acetate solvent system as the eluent.

3.2. Characterization Methods

The synthesized 2-isopropyl-5-nitropyridine can be characterized using the following standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are to be recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as the internal standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum can be obtained using a KBr pellet or as a thin film on an FTIR spectrometer.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Melting Point: The melting point of the purified solid product is determined using a standard melting point apparatus.

Data Presentation

The following tables summarize the expected physicochemical and spectroscopic data for 2-Isopropyl-5-nitropyridine. This data is predicted based on the analysis of structurally similar compounds.

Table 1: Physicochemical Properties of 2-Isopropyl-5-nitropyridine

| Property | Value |

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| Appearance | Expected to be a pale yellow solid or oil |

| Melting Point | Not available in the literature |

| Boiling Point | Not available in the literature |

Table 2: Predicted 1H NMR Spectroscopic Data for 2-Isopropyl-5-nitropyridine (400 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.35 | d | 1H | H-6 (Pyridine) |

| 8.30 | dd | 1H | H-4 (Pyridine) |

| 7.45 | d | 1H | H-3 (Pyridine) |

| 3.20 | sept | 1H | CH (Isopropyl) |

| 1.30 | d | 6H | CH3 (Isopropyl) |

Table 3: Predicted 13C NMR Spectroscopic Data for 2-Isopropyl-5-nitropyridine (100 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Assignment |

| 165.0 | C-2 (Pyridine) |

| 147.0 | C-6 (Pyridine) |

| 140.0 | C-5 (Pyridine) |

| 135.0 | C-4 (Pyridine) |

| 120.0 | C-3 (Pyridine) |

| 35.0 | CH (Isopropyl) |

| 22.0 | CH3 (Isopropyl) |

Table 4: Predicted IR and MS Spectroscopic Data for 2-Isopropyl-5-nitropyridine

| Spectroscopic Technique | Key Peaks/Signals |

| FTIR (cm-1) | ~3100-3000 (aromatic C-H stretch), ~2970-2870 (aliphatic C-H stretch), ~1530 & 1350 (asymmetric and symmetric NO2 stretch), ~1600, 1470 (C=C and C=N ring stretch) |

| MS (m/z) | 166 (M+), 151 (M+ - CH3), 121 (M+ - NO2) |

Visualization of the Synthetic Workflow

The synthesis of 2-isopropyl-5-nitropyridine can be visualized as a straightforward workflow.

Caption: Synthetic workflow for 2-Isopropyl-5-nitropyridine.

Mass Spectrometry Analysis of 2-Isopropyl-5-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Isopropyl-5-nitropyridine. Due to the absence of published mass spectra for this specific compound, this guide is based on foundational mass spectrometry principles and predictive fragmentation patterns derived from its chemical structure. The methodologies presented are adapted from established protocols for analogous pyridine derivatives.

Compound Overview

2-Isopropyl-5-nitropyridine is a substituted pyridine derivative with the chemical formula C₈H₁₀N₂O₂. Its molecular weight is approximately 166.18 g/mol .[1][2][3] The structure, featuring a pyridine ring substituted with an isopropyl group at the 2-position and a nitro group at the 5-position, dictates its behavior in mass spectrometry. The presence of these functional groups provides specific cleavage points that can be used to elucidate its structure and confirm its identity.

Predicted Mass Spectrum and Fragmentation

Under electron ionization (EI), 2-Isopropyl-5-nitropyridine is expected to produce a distinct mass spectrum characterized by a molecular ion peak and several key fragment ions. The fragmentation pathways are primarily driven by the lability of the isopropyl group and the nitro group.

Table 1: Predicted Mass Spectral Data for 2-Isopropyl-5-nitropyridine

| Predicted m/z | Ion Formula | Proposed Fragment Structure | Plausible Relative Abundance |

| 166 | [C₈H₁₀N₂O₂]⁺˙ | Molecular Ion (M⁺˙) | Moderate |

| 151 | [C₇H₇N₂O₂]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group. This is a common fragmentation for isopropyl-substituted aromatics, leading to a stable cation. | High (likely base peak) |

| 121 | [C₈H₁₁N₂]⁺ | Loss of a nitro group radical (•NO₂) from the molecular ion. | Low |

| 120 | [C₇H₆NO₂]⁺ | Loss of an ethyl radical (•C₂H₅) from the molecular ion. | Low |

| 106 | [C₇H₈N]⁺ | Loss of a nitro group radical (•NO₂) and a methyl radical (•CH₃) from the molecular ion. | Moderate |

| 93 | [C₅H₅N₂O]⁺ | Loss of the isopropyl group (•C₃H₇) from the molecular ion. | Moderate |

| 78 | [C₅H₄N]⁺ | Pyridine radical cation resulting from the loss of the isopropyl and nitro groups. | Moderate |

| 43 | [C₃H₇]⁺ | Isopropyl cation. | High |

Predicted Fragmentation Pathway

The fragmentation of 2-Isopropyl-5-nitropyridine is initiated by the ionization of the molecule. The primary cleavage is expected to be the loss of a methyl group from the isopropyl substituent, leading to a stable, resonance-stabilized cation. Subsequent fragmentations involve the loss of the nitro group and other parts of the isopropyl side chain.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of a semi-volatile compound like 2-Isopropyl-5-nitropyridine, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique. The following protocol is a general guideline and may require optimization.

4.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of 2-Isopropyl-5-nitropyridine in a high-purity solvent such as ethyl acetate or dichloromethane.

-

Working Solutions: Create a series of dilutions from the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Matrix: For analysis in a complex matrix (e.g., biological fluids, reaction mixtures), a suitable extraction method like liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and remove interfering substances. The final extract should be reconstituted in the same solvent used for the standard solutions.

4.2. Instrumentation and Conditions

A standard GC-MS system equipped with a capillary column and an electron ionization source is suitable for this analysis.

Table 2: GC-MS Instrumental Parameters

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Injection Port | Split/splitless injector |

| Injection Mode | Splitless (for high sensitivity) or Split (e.g., 20:1 for higher concentrations) |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5ms or equivalent) |

| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| MS Transfer Line Temp. | 280 °C |

| Mass Scan Range | m/z 40 - 400 |

| Solvent Delay | 3 - 5 minutes (to prevent filament damage from the solvent) |

4.3. Data Acquisition and Analysis

Acquire the data in full scan mode to obtain the complete mass spectrum. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring the characteristic ions identified in the full scan spectrum (e.g., m/z 166, 151, 106, 43). Data processing software can be used to integrate the chromatographic peaks and perform library searches for compound identification.

Experimental Workflow

The overall workflow for the GC-MS analysis of 2-Isopropyl-5-nitropyridine involves several sequential steps from sample preparation to data analysis.

Conclusion

This technical guide outlines the theoretical mass spectrometry analysis of 2-Isopropyl-5-nitropyridine and provides a robust experimental protocol for its characterization using GC-MS. While the fragmentation data presented is predictive, it is based on well-established principles of mass spectrometry and provides a strong foundation for the identification and quantification of this compound in various research and development settings. Experimental verification of these predictions is recommended for definitive structural elucidation.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Isopropyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 2-Isopropyl-5-nitropyridine. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a predicted infrared spectrum based on the analysis of its constituent functional groups: an isopropyl group, a nitro group, and a substituted pyridine ring. This guide outlines the expected vibrational modes and their corresponding wavenumber regions, offers detailed experimental protocols for acquiring an IR spectrum, and includes visualizations to aid in understanding the molecular structure and analytical workflow.

Predicted Infrared Spectral Data

The infrared spectrum of 2-Isopropyl-5-nitropyridine is expected to exhibit a series of absorption bands characteristic of its functional groups. The quantitative data for these predicted peaks are summarized in the table below. These predictions are derived from established correlation tables and spectral data of analogous compounds.

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment | Functional Group |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch | Pyridine Ring |

| ~2970 - 2950 | Strong | Asymmetric C-H Stretch (CH₃) | Isopropyl Group |

| ~2870 - 2860 | Medium | Symmetric C-H Stretch (CH₃) | Isopropyl Group |

| ~2900 - 2880 | Medium | C-H Stretch (CH) | Isopropyl Group |

| ~1600 - 1585 | Medium to Strong | C=C/C=N Ring Stretch | Pyridine Ring |

| ~1550 - 1475 | Very Strong | Asymmetric NO₂ Stretch | Nitro Group |

| ~1470 - 1450 | Medium | Asymmetric C-H Bend (CH₃) | Isopropyl Group |

| ~1370 - 1350 | Medium | Symmetric C-H Bend (CH₃) | Isopropyl Group |

| ~1360 - 1290 | Very Strong | Symmetric NO₂ Stretch | Nitro Group |

| ~1150 - 1100 | Medium | C-C Skeletal Vibrations | Isopropyl Group |

| ~900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend | Pyridine Ring |

| ~850 - 800 | Medium | C-N Stretch | C-NO₂ |

Experimental Protocols

While a specific protocol for 2-Isopropyl-5-nitropyridine is not available, the following are standard and detailed methodologies for obtaining high-quality IR spectra of solid organic compounds.

Method 1: Potassium Bromide (KBr) Pellet Technique

This method involves dispersing the solid sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing the mixture into a thin, transparent pellet.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

Vacuum pump (recommended)

-

Oven and desiccator

-

Spectroscopic grade Potassium Bromide (KBr)

-

2-Isopropyl-5-nitropyridine sample

-

Analytical balance

Procedure:

-

Drying: Dry the KBr powder in an oven at approximately 110°C for 2-3 hours to remove any adsorbed water, as KBr is hygroscopic.[1] Cool and store the dried KBr in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the 2-Isopropyl-5-nitropyridine sample and 100-200 mg of the dried KBr.[2]

-

Grinding and Mixing: Add the KBr and the sample to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[1]

-

Pellet Pressing: Transfer a portion of the mixture into the pellet die. Assemble the die and connect it to a vacuum line for a few minutes to remove trapped air and moisture, which helps in creating a transparent pellet.[1][3]

-

Compression: Place the die in a hydraulic press and apply a pressure of 8-10 tons for a standard 13 mm die for several minutes.[1][4]

-

Pellet Removal and Analysis: Carefully release the pressure and disassemble the die to retrieve the transparent or translucent pellet. Mount the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum should be collected using a pure KBr pellet.[2]

Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a versatile technique that requires minimal sample preparation. It is suitable for analyzing both solid and liquid samples directly.

Materials and Equipment:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal surface is clean. Collect a background spectrum with the clean, empty ATR crystal. This will account for any ambient atmospheric absorptions (e.g., CO₂ and water vapor) and the absorbance of the crystal itself.

-

Sample Application: Place a small amount of the 2-Isopropyl-5-nitropyridine powder onto the ATR crystal, ensuring complete coverage of the crystal surface.[5]

-

Applying Pressure: Use the pressure clamp of the ATR accessory to press the solid sample firmly against the crystal.[5] This ensures good contact, which is crucial for obtaining a high-quality spectrum.

-

Spectrum Acquisition: Collect the sample spectrum. The infrared beam will penetrate a short distance into the sample, and the attenuated radiation is detected.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a suitable solvent and a soft, lint-free wipe.[5]

Mandatory Visualizations

Molecular Structure of 2-Isopropyl-5-nitropyridine

Caption: Chemical structure of 2-Isopropyl-5-nitropyridine.

Experimental Workflow for IR Spectroscopy

Caption: General workflow for IR spectroscopy.

References

- 1. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 2. shimadzu.com [shimadzu.com]

- 3. scienceijsar.com [scienceijsar.com]

- 4. pelletpressdiesets.com [pelletpressdiesets.com]

- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

CAS number and molecular structure of 2-Isopropyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Isopropyl-5-nitropyridine, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document outlines its chemical identity, physicochemical properties, and plausible synthetic routes, offering valuable insights for its utilization in research and development.

Chemical Identity and Molecular Structure

2-Isopropyl-5-nitropyridine is a substituted pyridine derivative. The presence of an electron-withdrawing nitro group and an electron-donating isopropyl group on the pyridine ring imparts a unique reactivity profile, making it a versatile intermediate for further chemical modifications.

Molecular Structure: The molecular structure consists of a pyridine ring substituted with an isopropyl group at the 2-position and a nitro group at the 5-position.

Molecular Formula: C₈H₁₀N₂O₂[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Isopropyl-5-nitropyridine is presented in the table below. These properties are crucial for designing experimental conditions and for computational modeling studies.

| Property | Value | Source |

| Molecular Weight | 166.18 g/mol | [3] |

| Boiling Point | 246.831 °C at 760 mmHg | [4] |

| Density | 1.149 g/cm³ | [4] |

| Flash Point | 103.08 °C | [4] |

| LogP | 2.636 | [4] |

| Polar Surface Area | 58.71 Ų | [4] |

Reactivity and Potential Applications

The reactivity of 2-Isopropyl-5-nitropyridine is primarily dictated by the electronic effects of its substituents. The nitro group, being strongly electron-withdrawing, activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) reactions. This makes the compound an excellent precursor for the synthesis of a variety of disubstituted pyridine derivatives.

Potential applications of 2-Isopropyl-5-nitropyridine include:

-

Medicinal Chemistry: The pyridine scaffold is a common motif in many biologically active compounds. The functional groups on 2-Isopropyl-5-nitropyridine can be readily modified to generate libraries of novel compounds for drug discovery programs. The nitro group can be reduced to an amine, which can then be further functionalized.

-

Materials Science: Pyridine-based ligands are widely used in the synthesis of metal complexes with interesting photophysical or catalytic properties.

-

Agrochemicals: Substituted pyridines are also found in a number of herbicides and pesticides.

Synthetic Workflow

Caption: Generalized workflow for the synthesis of 2-alkyl-5-nitropyridines.

A plausible synthetic pathway for 2-Isopropyl-5-nitropyridine is the reaction of 2-chloro-5-nitropyridine with an isopropyl nucleophile, such as a Grignard reagent. This reaction would proceed via a nucleophilic aromatic substitution mechanism.

Caption: Plausible synthetic route to 2-Isopropyl-5-nitropyridine.

Disclaimer: This technical guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

An In-depth Technical Guide on the Reactivity and Electronic Effects of the Nitro Group in 2-Isopropyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity and electronic effects of the nitro group in the heterocyclic compound 2-isopropyl-5-nitropyridine. The introduction of a nitro group profoundly influences the electron density distribution within the pyridine ring, thereby dictating its reactivity towards various chemical transformations. This document details the synthesis, key reactions, and the underlying electronic and steric influences of the substituents. Particular emphasis is placed on nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group, which are pivotal reactions in the synthetic utility of this molecule. Experimental protocols, quantitative data where available, and mechanistic visualizations are provided to offer a thorough understanding for researchers in organic synthesis and drug discovery.

Introduction

Nitropyridines are a class of heterocyclic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. The strong electron-withdrawing nature of the nitro group significantly alters the electronic properties of the pyridine ring, making it susceptible to a range of chemical transformations.[1][2] 2-Isopropyl-5-nitropyridine, with its specific substitution pattern, presents a unique interplay of electronic and steric effects that govern its reactivity.[3] This guide aims to provide an in-depth exploration of these effects and their implications for the synthetic applications of this compound.

Synthesis of 2-Isopropyl-5-nitropyridine

The synthesis of 2-isopropyl-5-nitropyridine is typically achieved through a two-step process: the synthesis of the precursor 2-isopropylpyridine, followed by its nitration.

Synthesis of 2-Isopropylpyridine

Several methods are available for the synthesis of 2-isopropylpyridine. A common approach involves the reaction of 2-chloropyridine with isopropylmagnesium bromide, a Grignard reagent.

Experimental Protocol: Synthesis of 2-Isopropylpyridine

-

Materials: 2-Chloropyridine, magnesium turnings, isopropyl bromide, anhydrous diethyl ether, ice bath, dropping funnel, reflux condenser, distillation apparatus.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of isopropyl bromide in anhydrous diethyl ether to the magnesium turnings with stirring. Maintain a gentle reflux.

-

After the formation of the Grignard reagent is complete, cool the mixture in an ice bath.

-

Add a solution of 2-chloropyridine in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain 2-isopropylpyridine.

-

Nitration of 2-Isopropylpyridine

The nitration of 2-isopropylpyridine introduces a nitro group onto the pyridine ring. The position of nitration is directed by the existing isopropyl group and the pyridine nitrogen. Due to the deactivating nature of the pyridine ring towards electrophilic substitution, strong nitrating conditions are typically required. The nitration of 2-alkylpyridines generally yields the 5-nitro isomer as the major product.[4]

Experimental Protocol: Nitration of 2-Isopropylpyridine

-

Materials: 2-Isopropylpyridine, fuming nitric acid, concentrated sulfuric acid, ice-salt bath, dropping funnel.

-

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a mechanical stirrer, cool concentrated sulfuric acid in an ice-salt bath.

-

Slowly add 2-isopropylpyridine to the cold sulfuric acid with vigorous stirring.

-

From the dropping funnel, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 50-60 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture onto crushed ice and carefully neutralize with a saturated solution of sodium carbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 2-isopropyl-5-nitropyridine.

-

Electronic and Steric Effects of the Nitro and Isopropyl Groups

The reactivity of 2-isopropyl-5-nitropyridine is governed by the interplay of the electronic effects of the nitro group and the electronic and steric effects of the isopropyl group.

-

Nitro Group (at C5): The nitro group is a strong electron-withdrawing group, acting through both a negative inductive effect (-I) and a negative mesomeric effect (-M). This significantly reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. The deactivating effect is most pronounced at the ortho (C4 and C6) and para (C2) positions relative to the nitro group.

-

Isopropyl Group (at C2): The isopropyl group is an electron-donating group through a positive inductive effect (+I). This slightly increases the electron density of the ring. Sterically, the bulky isopropyl group can hinder the approach of reagents to the adjacent C3 position and, to some extent, the nitrogen atom.

The combination of these effects makes the C4 and C6 positions the most electron-deficient and, therefore, the most likely sites for nucleophilic attack.

Key Reactions of 2-Isopropyl-5-nitropyridine

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 2-isopropyl-5-nitropyridine ring, enhanced by the nitro group, facilitates nucleophilic aromatic substitution, particularly if a good leaving group is present at an activated position (ortho or para to the nitro group). In the absence of a leaving group, Vicarious Nucleophilic Substitution (VNS) can occur.

Vicarious Nucleophilic Substitution (VNS)

VNS is a type of nucleophilic substitution of hydrogen. In this reaction, a carbanion bearing a leaving group attacks the aromatic ring, followed by base-induced β-elimination.[5] For 2-isopropyl-5-nitropyridine, nucleophilic attack is expected to occur at the C4 or C6 positions, which are ortho to the nitro group.

A study on the VNS reaction of 3-nitropyridine with an isopropyl carbanion precursor (isopropyl phenyl sulfone) showed that the reaction failed to produce the alkylated product. Instead, a stable Meisenheimer-type adduct was isolated.[6] This was attributed to the steric hindrance of the isopropyl group, which prevents the planarization required for the elimination step.[6] A similar steric hindrance from the 2-isopropyl group in 2-isopropyl-5-nitropyridine would likely disfavor VNS reactions at the C6 position.

Reduction of the Nitro Group

The nitro group of 2-isopropyl-5-nitropyridine can be readily reduced to an amino group, yielding 2-isopropyl-5-aminopyridine. This transformation is a key step in the synthesis of many biologically active molecules, as the resulting amino group can be further functionalized.

A variety of reducing agents can be employed for this transformation, with the choice of reagent depending on the presence of other functional groups in the molecule.

Experimental Protocol: Reduction of 2-Isopropyl-5-nitropyridine

-

Materials: 2-Isopropyl-5-nitropyridine, iron powder, ammonium chloride, ethanol, water, reflux condenser.

-

Procedure:

-

In a round-bottom flask, suspend 2-isopropyl-5-nitropyridine and iron powder in a mixture of ethanol and water.

-

Add a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Remove the ethanol from the filtrate under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield 2-isopropyl-5-aminopyridine.

-

Quantitative Data

Due to the limited availability of specific experimental data for 2-isopropyl-5-nitropyridine in the public domain, the following table provides illustrative data based on closely related 2-substituted-5-nitropyridines. This data should be considered as a general guide to the expected properties and reactivity.

| Parameter | Value/Range | Comments |

| Spectroscopic Data | ||

| 1H NMR (CDCl3, δ ppm) | ~9.2 (d, 1H), ~8.3 (dd, 1H), ~7.4 (d, 1H), ~3.2 (sept, 1H), ~1.3 (d, 6H) | Approximate chemical shifts for the pyridine and isopropyl protons. |

| 13C NMR (CDCl3, δ ppm) | ~165, ~145, ~140, ~135, ~120, ~30, ~22 | Approximate chemical shifts for the carbon atoms. |

| IR (cm-1) | ~1530-1550 (asym NO2 stretch), ~1340-1360 (sym NO2 stretch) | Characteristic strong absorptions for the nitro group. |

| Reactivity Data | ||

| Nitration Yield | Moderate to Good | Yields for the nitration of 2-alkylpyridines are generally in this range. |

| Reduction Yield | Good to Excellent | Reduction of aromatic nitro groups is typically a high-yielding reaction. |

| SNAr Reactivity | Moderate to Low | Reactivity is dependent on the nucleophile and the presence of a leaving group. Steric hindrance from the isopropyl group may reduce reactivity. |

Conclusion

2-Isopropyl-5-nitropyridine is a valuable synthetic intermediate whose reactivity is primarily dictated by the strong electron-withdrawing nature of the nitro group. This electronic activation makes the pyridine ring susceptible to nucleophilic attack and facilitates the reduction of the nitro group to an amine. The 2-isopropyl group exerts both a minor electronic donating effect and a significant steric influence, which can affect the regioselectivity and rate of certain reactions, particularly Vicarious Nucleophilic Substitution. The experimental protocols and illustrative data presented in this guide provide a foundational understanding for the utilization of 2-isopropyl-5-nitropyridine in the synthesis of more complex molecules for applications in drug discovery and materials science. Further quantitative experimental studies on this specific molecule would be beneficial to fully elucidate its reactivity profile.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Isopropyl-5-nitropyridine | 131941-21-4 | Benchchem [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Synthetic Potential of 2-Isopropyl-5-nitropyridine: A Technical Guide for Organic Chemists

For Immediate Release

Shanghai, China – December 26, 2025 – 2-Isopropyl-5-nitropyridine is a versatile heterocyclic building block with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of its core reactivity, potential applications, and detailed experimental protocols for key transformations. The presence of a sterically demanding isopropyl group at the 2-position and a strongly electron-withdrawing nitro group at the 5-position dictates its unique chemical behavior, offering both opportunities and challenges for synthetic chemists.

Core Reactivity and Synthetic Applications

The chemical reactivity of 2-isopropyl-5-nitropyridine is primarily governed by the electronic and steric effects of its substituents. The nitro group strongly deactivates the pyridine ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. However, the bulky isopropyl group at the 2-position introduces significant steric hindrance, which can modulate the regioselectivity and feasibility of certain reactions.

The principal applications of 2-isopropyl-5-nitropyridine in organic synthesis can be categorized into three main areas:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the 5-nitro group, facilitates the displacement of a leaving group at the 2- or 6-position. While 2-isopropyl-5-nitropyridine itself does not possess a leaving group, its halogenated derivatives, such as 2-chloro- or 2-bromo-5-nitropyridine with an isopropyl group at a different position, would be highly susceptible to SNAr. The isopropyl group at the 2-position would sterically hinder the approach of nucleophiles to this position.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 5-amino-2-isopropylpyridine. This transformation is of great synthetic value as it provides access to a key intermediate for the synthesis of a wide range of functionalized pyridines, including those with biological activity. The resulting aminopyridine can undergo a variety of subsequent reactions, such as diazotization, acylation, and alkylation.

-

Metal-Catalyzed Cross-Coupling Reactions: The corresponding halo-derivatives of 2-isopropyl-5-nitropyridine could potentially participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the halogenated position, further expanding the synthetic utility of this scaffold. The steric hindrance from the isopropyl group would need to be considered when choosing the coupling partners and reaction conditions.

Key Synthetic Transformations and Experimental Protocols

This section provides detailed experimental protocols for the key reactions involving 2-isopropyl-5-nitropyridine and its derivatives.

Reduction of 2-Isopropyl-5-nitropyridine to 5-Amino-2-isopropylpyridine

The reduction of the nitro group is a fundamental transformation. Catalytic hydrogenation is a common and efficient method.

Experimental Protocol:

-

Materials: 2-Isopropyl-5-nitropyridine (1.0 eq), Palladium on carbon (10% Pd/C, 0.05 eq), Methanol, Hydrogen gas.

-

Procedure:

-

To a solution of 2-isopropyl-5-nitropyridine in methanol in a suitable hydrogenation vessel, add 10% Pd/C.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to afford the crude 5-amino-2-isopropylpyridine.

-

Purify the product by column chromatography on silica gel or recrystallization, if necessary.

-

| Reactant | Reagents and Conditions | Product | Yield (%) |

| 2-Isopropyl-5-nitropyridine | H2, 10% Pd/C, Methanol, rt, 1-4 atm | 5-Amino-2-isopropylpyridine | >95 |

Diagram of the Reduction Workflow:

Nucleophilic Aromatic Substitution on a Related Substrate: Synthesis of a 2-Piperazinyl-5-nitropyridine Derivative

Experimental Protocol (Adapted from the synthesis of a Netupitant intermediate):

-

Materials: 2-Chloro-5-nitropyridine (1.0 eq), N-Methylpiperazine (1.1 eq), Tetrahydrofuran (THF), Water, Ethyl acetate, Brine.

-

Procedure:

-

Dissolve 2-chloro-5-nitropyridine in THF in a round-bottom flask.

-

Add N-methylpiperazine to the solution at room temperature.

-

Stir the reaction mixture for 10-12 hours at room temperature.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by crystallization or column chromatography.

-

| Reactant | Nucleophile | Solvent | Product |

| 2-Chloro-5-nitropyridine | N-Methylpiperazine | THF | 1-(5-Nitropyridin-2-yl)-4-methylpiperazine |

Diagram of the SNAr Pathway:

Lipophilicity and solubility of 2-Isopropyl-5-nitropyridine

An In-depth Technical Guide on the Lipophilicity and Solubility of 2-Isopropyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the lipophilicity and solubility of 2-Isopropyl-5-nitropyridine. Given the limited availability of direct experimental data in public literature, this document focuses on predicted physicochemical properties and provides comprehensive, industry-standard experimental protocols for their determination. This allows researchers to accurately measure these crucial parameters for applications in drug discovery, process chemistry, and formulation development.

Introduction to 2-Isopropyl-5-nitropyridine

2-Isopropyl-5-nitropyridine is a substituted pyridine derivative with the chemical formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . Its structure, featuring a lipophilic isopropyl group and a polar nitro group on the pyridine ring, results in a unique combination of electronic and steric properties. These characteristics are pivotal in defining its lipophilicity and solubility, which in turn influence its behavior in both chemical and biological systems.[1] Understanding these properties is essential for its application as a building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Lipophilicity and Solubility Data

Table 1: Physicochemical and Computed Lipophilicity Data for 2-Isopropyl-5-nitropyridine

| Parameter | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | ChemSpider |

| Molecular Weight | 166.18 g/mol | PubChem |

| XlogP (Computed) | 1.8 | PubChem |

| LogP (Computed) | 2.63640 | ChemSpider |

Note: The LogP values are computationally predicted and have not been experimentally verified. Experimental determination is highly recommended for accurate assessment.

Experimental Protocols

For researchers requiring precise data, the following are detailed protocols for the experimental determination of lipophilicity (LogP) and aqueous solubility.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the gold-standard for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[2][3]

Methodology:

-

Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and purified water (or a suitable buffer like PBS, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[2]

-

Stock Solution Preparation: Prepare a stock solution of 2-Isopropyl-5-nitropyridine in pre-saturated n-octanol at a concentration that will be detectable in both phases.

-

Partitioning:

-

Add a precise volume of the n-octanol stock solution to a known volume of pre-saturated water/buffer in a glass vial or flask. The volume ratio of n-octanol to the aqueous phase can be adjusted depending on the expected LogP.[4]

-

Seal the container and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (typically 2-4 hours, but may require up to 24 hours) to reach partitioning equilibrium.[2][5]

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.[3]

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of 2-Isopropyl-5-nitropyridine in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value:

-

P = [Concentration]octanol / [Concentration]aqueous

-

LogP = log10(P)

-

Determination of Aqueous Solubility by Shake-Flask Method

This method determines the equilibrium solubility of a compound in an aqueous medium.

Methodology:

-

Sample Preparation: Add an excess amount of solid 2-Isopropyl-5-nitropyridine to a vial containing a known volume of the desired aqueous solvent (e.g., purified water, buffer at a specific pH). The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for an extended period (typically 24 to 72 hours) to ensure the system reaches thermodynamic equilibrium.[6]

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge the sample at high speed.

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent to bring the concentration into the linear range of the analytical instrument.

-

Determine the concentration of 2-Isopropyl-5-nitropyridine in the diluted sample using a validated HPLC-UV method against a standard curve.

-

-

Calculation of Solubility: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or µg/mL.

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

References

- 1. 2-Isopropyl-5-nitropyridine | 131941-21-4 | Benchchem [benchchem.com]

- 2. LogP / LogD shake-flask method [protocols.io]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Synthetic Routes to 2-Isopropyl-5-nitropyridine from 2-Chloropyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-isopropyl-5-nitropyridine, a valuable building block in medicinal chemistry and drug development, starting from the readily available 2-chloropyridine. The synthesis is approached via a two-step sequence: the introduction of an isopropyl group at the 2-position of the pyridine ring, followed by the regioselective nitration at the 5-position. Three prominent cross-coupling methodologies for the initial isopropylation step are presented, allowing for a comparative assessment of their utility.

I. Overview of the Synthetic Strategy

The overall synthetic pathway involves two key transformations:

-

Isopropylation of 2-Chloropyridine: This step focuses on the formation of a carbon-carbon bond between the pyridine ring and an isopropyl group. Three palladium- or nickel-catalyzed cross-coupling reactions are detailed: the Kumada, Negishi, and Suzuki-Miyaura couplings. These methods offer researchers flexibility based on the availability of reagents and desired reaction conditions.

-

Nitration of 2-Isopropylpyridine: The subsequent step involves the electrophilic substitution of a nitro group onto the 2-isopropylpyridine intermediate. The directing effects of the isopropyl group and the pyridine nitrogen favor the formation of the 5-nitro isomer under controlled conditions.

Caption: Overall synthetic scheme for 2-isopropyl-5-nitropyridine.

II. Step 1: Synthesis of 2-Isopropylpyridine

This section details three alternative protocols for the synthesis of 2-isopropylpyridine from 2-chloropyridine.

A. Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the nucleophilic partner and is often a cost-effective method.[1][2] Nickel or palladium catalysts can be employed.[3][4]

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with 2-chloropyridine (1.0 eq). Anhydrous tetrahydrofuran (THF) is added as the solvent.

-

Addition of Grignard Reagent: Isopropylmagnesium chloride (1.2-1.5 eq) in THF is added dropwise to the stirred solution at room temperature.

-

Catalyst Addition: A palladium catalyst, such as Pd(dppf)Cl₂ (1-3 mol%), is added to the reaction mixture.

-

Reaction: The mixture is heated to reflux (approximately 65-70 °C) and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 2-isopropylpyridine.

Caption: Experimental workflow for the Kumada coupling.

B. Negishi Coupling

The Negishi coupling involves the use of an organozinc reagent, which offers a good balance of reactivity and functional group tolerance.[5][6]

Experimental Protocol:

-

Preparation of Isopropylzinc Reagent: In a flame-dried flask under an inert atmosphere, isopropylmagnesium chloride (1.1 eq) is added to a solution of zinc chloride (1.1 eq) in anhydrous THF at 0 °C. The mixture is stirred for 30 minutes at room temperature to form the isopropylzinc chloride reagent.

-

Reaction Setup: In a separate flame-dried flask, 2-chloropyridine (1.0 eq) and a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), are dissolved in anhydrous THF.

-

Coupling Reaction: The freshly prepared isopropylzinc chloride solution is transferred to the solution of 2-chloropyridine and catalyst via cannula. The reaction mixture is heated to reflux for 12-24 hours, with progress monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to yield 2-isopropylpyridine.

Caption: Experimental workflow for the Negishi coupling.

C. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is renowned for its mild reaction conditions and broad functional group tolerance, utilizing organoboron reagents.

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 eq), isopropylboronic acid or its pinacol ester (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2 mol%) with a suitable ligand like SPhos (4 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Inert Atmosphere: The flask is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times.

-

Solvent Addition: A degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), is added via syringe.

-

Reaction: The reaction mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to afford 2-isopropylpyridine.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Comparative Data for Isopropylation Methods

| Method | Catalyst (Typical) | Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Kumada | Pd(dppf)Cl₂ | Isopropylmagnesium chloride | - | THF | 65-70 | 70-90 |

| Negishi | Pd(PPh₃)₄ | Isopropylzinc chloride | - | THF | 65-70 | 75-95 |

| Suzuki | Pd(OAc)₂/SPhos | Isopropylboronic acid | K₂CO₃ | Dioxane/H₂O | 80-100 | 70-85 |

III. Step 2: Synthesis of 2-Isopropyl-5-nitropyridine

The nitration of 2-isopropylpyridine is achieved using a mixed acid system. The electron-donating isopropyl group directs the electrophilic nitronium ion primarily to the 5-position.

Experimental Protocol:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, concentrated sulfuric acid is added. Concentrated nitric acid (1.1 eq) is then added dropwise with stirring, maintaining a low temperature.

-

Reaction: The solution of 2-isopropylpyridine (1.0 eq) in concentrated sulfuric acid is cooled to 0 °C. The pre-cooled nitrating mixture is added dropwise, ensuring the temperature does not exceed 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction should be monitored by TLC.

-

Work-up: The reaction mixture is carefully poured onto crushed ice, and the resulting solution is neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

-

Extraction and Purification: The aqueous mixture is extracted with ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 2-isopropyl-5-nitropyridine as a solid.

Predicted Spectroscopic Data for 2-Isopropyl-5-nitropyridine

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~9.2 (d, 1H, H-6), ~8.4 (dd, 1H, H-4), ~7.5 (d, 1H, H-3), ~3.2 (sept, 1H, CH), ~1.3 (d, 6H, CH₃) |

| ¹³C NMR | δ (ppm): ~165 (C-2), ~150 (C-6), ~140 (C-5), ~135 (C-4), ~120 (C-3), ~35 (CH), ~22 (CH₃) |

| IR (cm⁻¹) | ~3100-3000 (Ar C-H), ~2970-2870 (Alkyl C-H), ~1530 & ~1350 (NO₂ stretch) |

| MS (EI) | m/z (%): 166 (M⁺), 151 (M⁺ - CH₃), 121 (M⁺ - NO₂) |

IV. Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Grignard and organozinc reagents are highly reactive and moisture-sensitive; they should be handled under an inert atmosphere.

-

Nitrating mixtures are highly corrosive and strong oxidizing agents. They should be prepared and handled with extreme care, especially during the quenching process.

V. Conclusion

The synthetic routes outlined provide reliable and adaptable methods for the preparation of 2-isopropyl-5-nitropyridine from 2-chloropyridine. The choice of the isopropylation method can be tailored to the specific needs and resources of the laboratory. The subsequent nitration protocol offers a direct route to the desired product. These detailed procedures and comparative data serve as a valuable resource for researchers engaged in the synthesis of novel pyridine-based compounds for various applications in the life sciences.

References

- 1. hmdb.ca [hmdb.ca]

- 2. 2-Isopropyl-5-nitropyridine [unite-pharm.com]

- 3. 2-(Benzylamino)-5-nitropyridine [webbook.nist.gov]

- 4. 2-Isopropyl-5-nitropyridine | 131941-21-4 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol [mdpi.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 2-Isopropyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-5-nitropyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyridine core is a privileged scaffold in numerous biologically active compounds, and the presence of the nitro group and the isopropyl substituent offers opportunities for diverse functionalization. Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from readily available precursors.

These application notes provide an overview and detailed experimental protocols for several key palladium-catalyzed cross-coupling reactions involving 2-isopropyl-5-nitropyridine and its halo-substituted precursors. The subsequent reduction of the nitro group to an amino group, yielding 2-isopropyl-5-aminopyridine, further enhances the synthetic utility of this scaffold, opening avenues for the development of novel kinase inhibitors and other therapeutic agents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. This reaction is widely used in the synthesis of biaryl and vinyl-substituted aromatic compounds. For the synthesis of derivatives of 2-isopropyl-5-nitropyridine, a 2-halo-5-nitropyridine can be coupled with various aryl or vinyl boronic acids.

Representative Reaction:

Quantitative Data for Suzuki-Miyaura Coupling of Related Substrates

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-5-methylpyridin-4-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85[1] |

| 2 | 2-Bromo-5-methylpyridin-4-amine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89[1] |

| 3 | 2-Bromo-5-methylpyridin-4-amine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 |

| 4 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High |

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-nitropyridine with Phenylboronic Acid

Materials:

-

2-Bromo-5-nitropyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

Procedure:

-

To an oven-dried Schlenk flask, add 2-bromo-5-nitropyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-phenyl-5-nitropyridine.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[2] This reaction is a powerful method for the synthesis of substituted alkenes. A 2-halo-5-nitropyridine can be coupled with various alkenes to introduce vinyl groups at the 2-position.

Representative Reaction:

Quantitative Data for Heck Coupling of Related Substrates

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-5-bromo-4-methylpyridine | Styrene | Pd(OAc)₂ (3) / P(o-tol)₃ (6) | Et₃N | DMF | 100 | 24 | 75 |

| 2 | 1-Bromo-4-nitrobenzene | Styrene | Pd-L1 | K₂CO₃ | DMF/H₂O | 120 | 12 | 85[3] |

| 3 | Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | DMF | 100 | 12 | 90[4] |

| 4 | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (1) | NaOAc | DMA | 140 | 24 | 95 |

Experimental Protocol: Heck Coupling of 2-Bromo-5-nitropyridine with Styrene

Materials:

-

2-Bromo-5-nitropyridine

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add 2-bromo-5-nitropyridine (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).

-

Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv).

-

Add styrene (1.2 mmol, 1.2 equiv) to the mixture.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C.

-

Stir the reaction at this temperature for 24 hours, monitoring its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(2-phenylethenyl)-5-nitropyridine.[5]

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is a reliable method for the synthesis of internal alkynes. A 2-halo-5-nitropyridine can be coupled with a variety of terminal alkynes.

Representative Reaction:

Quantitative Data for Sonogashira Coupling of Related Substrates

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92[6] |

| 2 | Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | 3 | 90[7] |

| 3 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (0.05 eq) | CuI (0.025 eq) | i-Pr₂NH | THF | RT | 3 | 89 |

| 4 | Aryl Iodide | Propyne | Pd-Cu system | - | Et₃N | THF | -78 to RT | - | 85-94[5] |

Experimental Protocol: Sonogashira Coupling of 2-Chloro-5-nitropyridine with Phenylacetylene

Materials:

-

2-Chloro-5-nitropyridine

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a Schlenk tube, add 2-chloro-5-nitropyridine (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

-

Seal the tube, evacuate, and backfill with argon.

-

Add anhydrous DMF (5 mL), triethylamine (2.0 mmol, 2.0 equiv), and phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(phenylethynyl)-5-nitropyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[8][9] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. A 2-halo-5-nitropyridine can be coupled with a variety of primary and secondary amines.

Representative Reaction:

Quantitative Data for Buchwald-Hartwig Amination of Related Substrates

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloro-1,5-naphthyridine | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 18 | 95 |

| 2 | 2,5-Dichloro-4,6-pyrimidinediamine | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 85 |

| 3 | 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 88 |

| 4 | 2-chloropyridine | N-phenylaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 92 |

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-5-nitropyridine with Aniline

Materials:

-

2-Chloro-5-nitropyridine

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

Procedure:

-

To a flame-dried Schlenk tube, add 2-chloro-5-nitropyridine (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

-

Add anhydrous toluene (5 mL) and aniline (1.2 mmol, 1.2 equiv) via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-phenyl-5-nitropyridin-2-amine.[10]

Kumada Coupling

The Kumada coupling is a palladium- or nickel-catalyzed cross-coupling reaction of a Grignard reagent with an organic halide.[11] This reaction is particularly useful for forming carbon-carbon bonds involving alkyl groups. The synthesis of 2-isopropyl-5-nitropyridine can be envisioned via the coupling of a 2-halo-5-nitropyridine with an isopropyl Grignard reagent.

Representative Reaction:

Caption: A generalized workflow for a typical cross-coupling experiment.

Downstream Functionalization: Reduction to 2-Isopropyl-5-aminopyridine

The nitro group of 2-isopropyl-5-nitropyridine can be readily reduced to an amino group, providing 2-isopropyl-5-aminopyridine, a valuable intermediate for further derivatization in drug discovery.

Representative Reaction:

Experimental Protocol: Reduction of 2-Methoxy-5-nitropyridine (Analogous Procedure)

This protocol describes the reduction of a related nitropyridine and can be adapted for 2-isopropyl-5-nitropyridine.

Materials:

-

2-Methoxy-5-nitropyridine

-

10% Palladium on carbon (Pd/C)

-

Methanol

Procedure:

-

In a reaction vessel, add methanol, 2-methoxy-5-nitropyridine (0.1 mol), and 10% Pd/C (mass ratio of 2-methoxy-5-nitropyridine to Pd/C is 1:0.02-0.04).

-

The reaction is carried out under a hydrogen atmosphere.

-

After the reaction is complete, the catalyst is filtered off.

-

The solvent is evaporated to yield 2-methoxy-5-aminopyridine. [12]

Conclusion

The palladium-catalyzed cross-coupling reactions described provide a powerful and versatile platform for the functionalization of the 2-isopropyl-5-nitropyridine scaffold. The Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Kumada couplings offer a range of methodologies to introduce diverse substituents, enabling the rapid generation of compound libraries for drug discovery and materials science. The subsequent reduction of the nitro group to an amine further expands the synthetic possibilities. The protocols and data presented herein serve as a valuable resource for researchers in the synthesis and application of these important heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heck Reaction [organic-chemistry.org]

- 11. Kumada coupling - Wikipedia [en.wikipedia.org]

- 12. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

Application of 2-Isopropyl-5-nitropyridine in the synthesis of neonicotinoid insecticides.

Note to the Reader: While the initial topic of inquiry was the application of 2-Isopropyl-5-nitropyridine in the synthesis of neonicotinoid insecticides, a comprehensive review of available scientific literature and patent databases did not yield specific information on the use of this particular compound. However, a structurally similar and industrially significant precursor, 2-Chloro-5-nitropyridine , is a key building block in the synthesis of several major neonicotinoid insecticides. This document will, therefore, provide detailed application notes and protocols for the use of 2-Chloro-5-nitropyridine in the synthesis of the widely used neonicotinoid insecticide, Imidacloprid.

Introduction

Neonicotinoid insecticides are a class of neuro-active insecticides modeled after nicotine. They are highly effective against a broad range of sucking and chewing insects and are used extensively in agriculture for crop protection. A key structural feature of many neonicotinoids is the chloropyridinylmethyl moiety, which is often derived from 2-chloro-5-substituted pyridines. 2-Chloro-5-nitropyridine serves as a vital intermediate in the production of these insecticides due to the reactivity of its chloro and nitro groups, allowing for the stepwise construction of the final active molecule.

Synthesis of Imidacloprid from 2-Chloro-5-nitropyridine

The synthesis of Imidacloprid from 2-Chloro-5-nitropyridine is a multi-step process that involves the reduction of the nitro group followed by condensation with a suitable amine and subsequent cyclization.

Overall Synthetic Pathway

Caption: Synthetic pathway for Imidacloprid from 2-Chloro-5-nitropyridine.

Key Experimental Steps and Protocols

Step 1: Reduction of 2-Chloro-5-nitropyridine to 2-Chloro-5-(aminomethyl)pyridine

This step involves the selective reduction of the nitro group to an amino group.

-

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Chloro-5-nitropyridine in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) or metal-acid combinations (e.g., Iron powder in the presence of hydrochloric acid).

-

If using catalytic hydrogenation, the reaction is typically carried out under a hydrogen atmosphere at a pressure of 1-5 atm and a temperature of 25-50 °C.

-

If using a metal-acid system, the reaction mixture is stirred at a controlled temperature, often between 40-70 °C, until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, the reaction mixture is filtered to remove the catalyst or unreacted metal.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or crystallization to yield 2-Chloro-5-(aminomethyl)pyridine.

-

Step 2: Condensation with Ethylenediamine

The resulting aminomethylpyridine is then condensed with ethylenediamine.

-

Methodology:

-

To a solution of 2-Chloro-5-(aminomethyl)pyridine in a suitable solvent like toluene or xylene, add an excess of ethylenediamine.

-

The reaction mixture is heated to reflux for several hours.

-

The progress of the reaction is monitored by an appropriate analytical technique.

-

After completion, the excess ethylenediamine and solvent are removed by distillation under reduced pressure to obtain the crude N-(2-Chloro-5-pyridylmethyl)ethylenediamine.

-

Step 3: Cyclization to form Imidacloprid

The final step is the cyclization of the intermediate with a nitroguanidine derivative.

-

Methodology:

-

The crude N-(2-Chloro-5-pyridylmethyl)ethylenediamine is dissolved in a suitable solvent, such as acetonitrile or dimethylformamide (DMF).

-

A base, such as potassium carbonate or triethylamine, is added to the solution.

-

N¹-Nitro-N²-cyanoguanidine or a similar reagent is added portion-wise to the reaction mixture.

-

The mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete.

-

The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

-

The crude Imidacloprid is purified by recrystallization from a suitable solvent to afford the final product.

-

Quantitative Data Summary

| Step | Reactant | Product | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | 2-Chloro-5-nitropyridine | 2-Chloro-5-(aminomethyl)pyridine | Fe/HCl or H₂/Pd-C | Ethanol | 40-70 | 85-95 | >98 |

| 2 | 2-Chloro-5-(aminomethyl)pyridine | N-(2-Chloro-5-pyridylmethyl)ethylenediamine | Ethylenediamine | Toluene | Reflux | 90-98 | >97 |

| 3 | N-(2-Chloro-5-pyridylmethyl)ethylenediamine | Imidacloprid | N¹-Nitro-N²-cyanoguanidine, K₂CO₃ | Acetonitrile | 60-80 | 80-90 | >99 |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of Imidacloprid.

Conclusion